4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This particular compound features a thiophene ring substituted with various functional groups, including an amino group, a methyl group, and an ethyl group, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Gewald synthesis, which involves the reaction of a β-ketoester with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce saturated derivatives of the thiophene ring.
Scientific Research Applications
4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Its derivatives have been investigated for their potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of functional groups such as the amino and carboxylate groups allows the compound to bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4-Ethyl 2-prop-2-en-1-yl 5-amino-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as 4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol and 4a,8-dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene. These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
4-O-ethyl 2-O-prop-2-enyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-4-6-17-12(15)9-7(3)8(10(13)18-9)11(14)16-5-2/h4H,1,5-6,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJGWUJEDBDFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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